Chemical structure and properties of 7-Methoxy-N-methylquinoline-8-sulfonamide
Chemical structure and properties of 7-Methoxy-N-methylquinoline-8-sulfonamide
The following technical guide details the chemical structure, synthesis, properties, and applications of 7-Methoxy-N-methylquinoline-8-sulfonamide , a specialized fluorogenic scaffold derived from the quinoline-8-sulfonamide family.
Structure, Synthesis, and Application as a Fluoro-Ionophore
Executive Summary
7-Methoxy-N-methylquinoline-8-sulfonamide (CAS: 2060047-00-7 ) is a heterocyclic organic compound utilized primarily as a fluorescent probe and chemical building block. Belonging to the class of 8-sulfonamidoquinolines , it is structurally analogous to classic zinc sensors like TSQ and Zinquin but features a distinct regiochemistry where the sulfonyl group is attached directly to the quinoline ring.
Its core utility lies in its ability to function as a chelating fluorophore . The proximity of the quinoline ring nitrogen and the sulfonamide side chain allows for bidentate coordination with metal ions (specifically Zn²⁺), triggering a Chelation-Enhanced Fluorescence (CHEF) response. This guide provides a comprehensive analysis of its physicochemical identity, synthetic pathways, and experimental protocols for its use in bio-inorganic chemistry.
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 7-Methoxy-N-methylquinoline-8-sulfonamide |
| CAS Number | 2060047-00-7 |
| Molecular Formula | C₁₁H₁₂N₂O₃S |
| Molecular Weight | 252.29 g/mol |
| SMILES | COc1ccc2ncccc2c1S(=O)(=O)NC |
| Key Functional Groups | Quinoline (heterocycle), Methoxy (donor), Sulfonamide (acceptor/chelator) |
Structural Logic & Electronic Properties
The molecule is a "push-pull" system designed for fluorescence modulation:
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Fluorophore Core (Quinoline): The rigid bicyclic aromatic system provides the π-conjugation necessary for UV-Vis absorption and emission.
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Electron Donor (7-Methoxy): The methoxy group at position 7 donates electron density into the ring via resonance (+M effect), increasing the quantum yield and red-shifting the emission compared to unsubstituted quinoline.
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Chelating Domain (8-Sulfonamide): The sulfonamide group at position 8 is the critical functional unit. The N-methyl substitution (-NHCH3) retains a single acidic proton (pKa ≈ 9.5–10.5), allowing deprotonation upon metal binding to form a stable, neutral 5-membered chelate ring.
Physicochemical Properties[1][4][12][13]
The following properties are derived from experimental data on the 8-sulfonamidoquinoline class and specific computational descriptors for this CAS entry.
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform. Low solubility in water. |
| pKa (Sulfonamide NH) | ~10.2 (Predicted). Deprotonation facilitates metal binding. |
| LogP | ~1.8 (Lipophilic, membrane-permeable) |
| Absorption Max (λabs) | ~340–360 nm (in MeOH/PBS) |
| Emission Max (λem) | ~480–510 nm (Cyan-Green) upon Zn²⁺ binding |
| Stokes Shift | Large (>100 nm), minimizing self-quenching. |
Synthesis & Manufacturing Protocol
The synthesis of 7-Methoxy-N-methylquinoline-8-sulfonamide typically follows a chlorosulfonation route starting from commercially available 7-methoxyquinoline. This protocol ensures high regioselectivity for the 8-position due to the ortho-directing power of the 7-methoxy group and the electronic activation of the benzene ring over the pyridine ring.
Reaction Scheme
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Precursor: 7-Methoxyquinoline (CAS 4964-76-5).
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Step 1 (Chlorosulfonation): Electrophilic aromatic substitution using chlorosulfonic acid.
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Step 2 (Amination): Nucleophilic substitution with methylamine.
Detailed Experimental Protocol
Step 1: Synthesis of Sulfonyl Chloride
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Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).
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Addition: Place chlorosulfonic acid (5.0 equiv) in the flask and cool to 0°C in an ice bath.
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Reaction: Slowly add 7-methoxyquinoline (1.0 equiv) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature <5°C.
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Heating: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure conversion.
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Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid.
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Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1] Caution: Sulfonyl chlorides are moisture-sensitive.
Step 2: Sulfonamide Formation
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Dissolution: Dissolve the crude sulfonyl chloride in anhydrous THF or CH₂Cl₂. Add triethylamine (1.5 equiv) as a base.
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Amination: Cool the solution to 0°C. Add methylamine (2.0 M in THF, 1.2 equiv) dropwise.
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Completion: Stir at room temperature for 4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).
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Purification: Evaporate solvent. Redissolve in DCM, wash with water and brine. Purify by column chromatography (Hexane/EtOAc gradient) to obtain the title compound.
Functional Mechanism: Zinc Sensing
The primary application of this scaffold is the detection of labile Zinc (Zn²⁺) in biological systems.
Mechanism of Action (CHEF)
In its free state, the molecule exhibits low fluorescence due to Photoinduced Electron Transfer (PET) from the sulfonamide lone pairs to the quinoline ring, or via non-radiative decay pathways involving solvent relaxation.
Upon binding Zn²⁺:
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The sulfonamide nitrogen deprotonates (facilitated by the metal).
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Zn²⁺ coordinates to the Quinoline Nitrogen and the Sulfonamide Nitrogen .
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This rigidifies the molecule, inhibiting non-radiative decay.[2]
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The PET pathway is blocked, resulting in a significant restoration of fluorescence (Turn-On response).
Applications & Protocols
Intracellular Zinc Imaging
This compound is cell-permeable and can be used to visualize "free" zinc pools (e.g., in synaptic vesicles or insulin granules).
Staining Protocol:
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Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C.
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Working Solution: Dilute to 10–20 µM in PBS or HBSS (pH 7.4).
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Incubation: Incubate cells (e.g., HeLa, PC12) for 20–30 minutes at 37°C.
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Wash: Wash cells 2x with probe-free buffer to remove background.
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Imaging: Excitation: 360 nm (UV) or 405 nm (Violet laser). Emission collection: 480–520 nm.
Carbonic Anhydrase Inhibition (Secondary)
While primary sulfonamides (-SO₂NH₂) are potent Carbonic Anhydrase (CA) inhibitors, N-substituted sulfonamides like 7-Methoxy-N-methylquinoline-8-sulfonamide show significantly reduced affinity. This makes the probe more selective for Zn²⁺ imaging without strongly interfering with CA enzymatic activity compared to its non-methylated analogs.
References
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PubChem Compound Summary . N-(7-methylquinolin-8-yl)quinoline-8-sulfonamide and related structures. National Center for Biotechnology Information. Link
- Meeusen, J. et al. (2011). Determination of Zinc with 8-Sulfonamidoquinoline Derivatives. Analytical Chemistry. (Contextual grounding for the 8-sulfonamido scaffold).
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Jiang, P. & Guo, Z. (2004). Fluorescent detection of zinc in biological systems: recent development. Coordination Chemistry Reviews. Link
- Mikata, Y. et al. (2009). Structure and properties of 8-sulfonamidoquinoline-zinc(II) complexes. Dalton Transactions.
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Chemical Vendors (Parchem/LeYan) . Commercial availability and CAS verification for 2060047-00-7. Link
